

Introduction: The Strategic Value of a Modified Building Block

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Boc-L-beta-Homoasparagine*

Cat. No.: *B112490*

[Get Quote](#)

In the landscape of peptide chemistry and drug discovery, the modification of amino acid scaffolds is a cornerstone of innovation. **Boc-L-beta-Homoasparagine**, a non-canonical amino acid derivative, represents a pivotal building block for synthesizing peptides with enhanced structural and functional properties. Its core structure, featuring an additional methylene group in the backbone compared to its proteinogenic counterpart, asparagine, imparts significant changes in conformational flexibility and proteolytic stability. The presence of the tert-butyloxycarbonyl (Boc) protecting group on the α -amino function provides the necessary chemical orthogonality for its controlled incorporation into complex peptide sequences via solid-phase or solution-phase synthesis.^[1]

This guide offers a comprehensive exploration of the chemical properties of **Boc-L-beta-Homoasparagine**, moving beyond a simple datasheet to provide field-proven insights into its reactivity, characterization, and strategic application. The protocols and data presented herein are designed to equip researchers with the knowledge to leverage this compound's unique attributes in the development of novel therapeutics, peptidomimetics, and advanced biomaterials.^{[1][2]}

Molecular and Physicochemical Profile

A thorough understanding of a compound's fundamental properties is the bedrock of its effective application. The key identifiers and physicochemical characteristics of **Boc-L-beta-Homoasparagine** are summarized below.

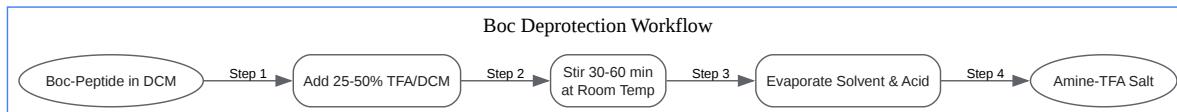
Core Compound Identifiers and Properties

Property	Value	Source(s)
IUPAC Name	(3S)-5-amino-3-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid	[3]
Synonyms	Boc-L- β -HomoAsn-OH, Boc- β -HAsn-OH, N β -Boc-L- β -homoasparagine	[1] [4]
CAS Number	336182-03-7	[1] [5] [6]
Molecular Formula	C ₁₀ H ₁₈ N ₂ O ₅	[1] [3] [4]
Molecular Weight	246.26 g/mol	[1] [3]
Appearance	White to off-white solid	[1]
Purity	Typically \geq 95-99% (determined by NMR or HPLC)	[1] [5] [7]
Storage	Store at 2-8°C for short-term use; -20°C for long-term stability	[1] [7] [8]

Chemical Structure

The structure combines the β -homoasparagine scaffold with the acid-labile Boc protecting group.

Caption: 2D Structure of **Boc-L-beta-Homoasparagine**.


Core Chemical Reactivity and Handling

The utility of **Boc-L-beta-Homoasparagine** in synthesis is defined by the predictable and selective reactivity of its three key functional moieties: the Boc-protected amine, the free carboxylic acid, and the side-chain amide.

The Boc Protecting Group: An Acid-Labile Gatekeeper

The tert-butyloxycarbonyl (Boc) group is the cornerstone of its application in controlled peptide synthesis. Its primary function is to render the α -amine nucleophilically inert, preventing self-polymerization or unwanted side reactions during the activation and coupling of the carboxylic acid group.^[9]

- **Expertise & Causality:** The choice of Boc over other protecting groups like Fmoc is often dictated by the overall synthetic strategy. Boc chemistry is advantageous for synthesizing hydrophobic peptides or sequences prone to aggregation, as the repeated acid treatment for deprotection helps maintain peptide solvation.^[10] The Boc group is exceptionally stable to basic and nucleophilic conditions, allowing for the use of base-labile protecting groups (e.g., Fmoc for side-chain protection) in an orthogonal protection scheme.^[11]
- **Trustworthiness through Protocol:** The removal of the Boc group is a reliable and high-yield reaction when performed correctly. The process, known as acidolysis, proceeds through the formation of a stable tert-butyl cation.
- **Preparation:** Dissolve the Boc-protected peptide (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or dioxane.
- **Reagent Addition:** Add an excess of a strong acid. A solution of 25-50% trifluoroacetic acid (TFA) in DCM is standard.^{[5][12]} For solid-phase synthesis, 1-2M HCl in dioxane is also common.^[5]
- **Reaction:** Stir the mixture at room temperature for 30-60 minutes. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
- **Workup:** Remove the acid and solvent under reduced pressure. The resulting amine is typically obtained as a TFA or HCl salt. Co-evaporation with toluene can help remove residual acid. The crude salt is often used directly in the subsequent coupling step after neutralization.

[Click to download full resolution via product page](#)

Caption: Workflow for acid-catalyzed Boc group removal.

Carboxylic Acid Activation and Peptide Coupling

The free carboxylic acid is the site of peptide bond formation. To achieve this, it must first be activated to create a better leaving group, transforming the hydroxyl into a species highly susceptible to nucleophilic attack by a free amine.

- **Expertise & Causality:** The choice of coupling reagent is critical for efficiency and minimizing side reactions, particularly racemization at the chiral center. Carbodiimide reagents like N,N'-dicyclohexylcarbodiimide (DCC) or the more soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are common but are almost always used with an additive like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBr) to suppress racemization. Modern uronium/aminium salt reagents like HATU or HBTU provide rapid and efficient coupling with low racemization rates and are often the preferred choice in automated solid-phase peptide synthesis.[12][13]
- **Preparation:** Dissolve **Boc-L-beta-Homoasparagine** (1.2 equivalents) and HATU (1.2 equivalents) in a polar aprotic solvent like N,N-dimethylformamide (DMF).
- **Activation:** Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (2.4 equivalents), to the solution. Stir for 5-10 minutes at room temperature to form the activated ester.
- **Coupling:** To this mixture, add the amine component (e.g., a resin-bound peptide with a free N-terminus, 1 equivalent).

- Reaction: Allow the reaction to proceed for 1-2 hours at room temperature. Monitor completion using a qualitative test (e.g., Kaiser test for primary amines).
- Workup: If on solid phase, filter the resin and wash thoroughly with DMF, DCM, and methanol to remove excess reagents and byproducts. If in solution, perform an appropriate aqueous workup and chromatographic purification.

[Click to download full resolution via product page](#)

Caption: Workflow for peptide bond formation.

Analytical Characterization Protocols

Rigorous analytical characterization is non-negotiable for ensuring the identity, purity, and stability of **Boc-L-beta-Homoasparagine** and the peptides derived from it.

Nuclear Magnetic Resonance (NMR) Spectroscopy

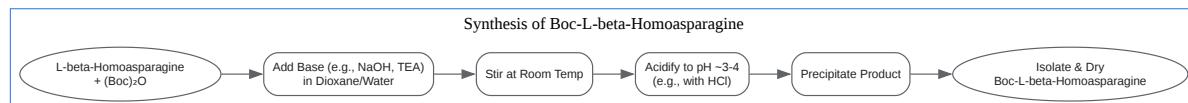
NMR is the most powerful tool for unambiguous structure elucidation.

- ^1H NMR: The proton spectrum will show characteristic signals:
 - A large singlet around 1.4 ppm corresponding to the nine equivalent protons of the tert-butyl group.
 - A multiplet for the α -proton (CH).
 - Distinct multiplets for the diastereotopic β - and γ -protons (CH_2).
 - Signals for the side-chain amide protons (NH_2) and the Boc-protected amine proton (NH), which may be broad and exchangeable.

- ^{13}C NMR: The carbon spectrum will display ten distinct signals, including:
 - The quaternary and methyl carbons of the Boc group (~80 ppm and ~28 ppm, respectively).
 - The Boc carbonyl carbon (~156 ppm).
 - The carboxylic acid carbonyl (~170-175 ppm) and side-chain amide carbonyl (~170-175 ppm).
 - Signals for the α , β , and γ carbons of the amino acid backbone.[14]
- Weigh approximately 5-10 mg of the compound.
- Dissolve in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O with pH adjustment). DMSO-d₆ is often preferred as it allows for the observation of exchangeable NH protons.
- Transfer the solution to a 5 mm NMR tube.
- Acquire ^1H , ^{13}C , and, if necessary, 2D correlation spectra (e.g., COSY, HSQC) on a spectrometer (e.g., 400 MHz or higher).

Mass Spectrometry (MS)

MS is used to confirm the molecular weight and can provide structural information through fragmentation analysis.


- Expected Ions: In electrospray ionization (ESI) mode, expect to see the protonated molecule [M+H]⁺ at m/z 247.13, the sodium adduct [M+Na]⁺ at m/z 269.11, and potentially the potassium adduct [M+K]⁺ at m/z 285.1.
- MS/MS Fragmentation: Tandem mass spectrometry (MS/MS) provides a structural fingerprint. Key fragmentation pathways for Boc-protected amino acids include the neutral loss of isobutylene (56 Da), tert-butanol (74 Da), or the entire Boc group (100 Da).[15] These characteristic losses are diagnostic for the presence of the Boc protecting group.

- Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile/water (50:50) with 0.1% formic acid for positive ion mode.
- Infuse the sample directly into the mass spectrometer or inject it via an HPLC system.
- Acquire a full scan mass spectrum to identify the parent ions.
- Select the parent ion of interest (e.g., m/z 247.13) and perform a product ion scan (MS/MS) to observe the fragmentation pattern.

Synthetic Pathway Overview

The synthesis of **Boc-L-beta-Homoasparagine** is a straightforward N-protection reaction.

- Causality: The reaction utilizes di-tert-butyl dicarbonate ((Boc)₂O) as the Boc-group source. A base is required to deprotonate the amino group, increasing its nucleophilicity to attack the electrophilic carbonyl of the (Boc)₂O. The reaction is typically performed in a mixed aqueous-organic solvent system to accommodate the solubility of both the amino acid and the anhydride.[11][16]

[Click to download full resolution via product page](#)

Caption: General synthetic scheme for N-Boc protection.

Conclusion

Boc-L-beta-Homoasparagine is more than a mere reagent; it is a strategic tool for molecular design. Its chemical properties—governed by the interplay of the acid-labile Boc group and the activatable carboxylic acid—are well-defined and reliable, enabling its seamless integration into sophisticated synthetic workflows. A command of the protocols for its deprotection, coupling,

and characterization allows researchers to harness its potential to create peptides with superior stability, novel conformations, and enhanced therapeutic profiles. This guide provides the foundational knowledge and practical methodologies to empower scientists in leveraging this valuable compound to its full potential.

References

- PubChem. (n.d.). **Boc-L-beta-Homoasparagine**. National Center for Biotechnology Information. Retrieved from [\[Link\]](#)
- BOC-Amino Acids. (n.d.). N-β-(t-Butoxycarbonyl)-L-β-homoasparagine. Retrieved from [\[Link\]](#)
- AAPPTec. (n.d.). Safety Data Sheet: Boc-L-β-homoalanine. Retrieved from [\[Link\]](#)
- PubChem. (n.d.). Boc-L-Asparagine(Xanthyl). National Center for Biotechnology Information. Retrieved from [\[Link\]](#)
- Google Patents. (2016). CN106187819A - A kind of preparation method of BOC L asparagine.
- Wuhan Molecules Biological Co., Ltd. (2024). Application and Technical Points of Boc Resin Cleavage Method in Peptide Synthesis. Retrieved from [\[Link\]](#)
- AAPPTec. (n.d.). Boc-Amino Acids for Peptide Synthesis Archives. Retrieved from [\[Link\]](#)
- Aaptec Peptides. (n.d.). Boc-beta-HAsn-OH [336182-03-7]. Retrieved from [\[Link\]](#)
- jOeCHEM. (2020, April 21). Peptide Synthesis with the Boc Protecting Group. YouTube. Retrieved from [\[Link\]](#)
- Cusabio. (n.d.). **Boc-L-beta-homoasparagine**. Retrieved from [\[Link\]](#)
- Coin, I., Beyermann, M., & Bienert, M. (2013). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α -amino protection group. *Methods in Molecular Biology*, 1047, 65-80.
- Vasanthakumar, G. R., Patil, B. S., & Suresh, S. (2006). Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by

electrospray ionization tandem mass spectrometry. *Journal of Mass Spectrometry*, 41(5), 629-637.

- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [[Link](#)]
- Human Metabolome Database. (n.d.). ^1H NMR Spectrum (1D, 600 MHz, H_2O , experimental) (HMDB0000056). Retrieved from [[Link](#)]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Boc-L-beta-Homoasparagine | C10H18N2O5 | CID 2761807 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. aapep.bocsci.com [aapep.bocsci.com]
- 6. BOC-L-BETA-HOMOASPARAGINE | 336182-03-7 [chemicalbook.com]
- 7. cusabio.com [cusabio.com]
- 8. peptide.com [peptide.com]
- 9. Application and Technical Points of Boc Resin Cleavage Method in Peptide Synthesis - Oreate AI Blog [oreateai.com]
- 10. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α -amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Boc-Protected Amino Groups [organic-chemistry.org]
- 12. peptide.com [peptide.com]
- 13. Boc-beta-Ala-OH, 3303-84-2 | BroadPharm [broadpharm.com]
- 14. BOC-L-Asparagine(7536-55-2) ^{13}C NMR spectrum [chemicalbook.com]

- 15. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. CN106187819A - A kind of preparation method of BOC L asparagine - Google Patents [patents.google.com]
- To cite this document: BenchChem. [Introduction: The Strategic Value of a Modified Building Block]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b112490#what-are-the-chemical-properties-of-boc-l-beta-homoasparagine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com